

# molecular weight of Mal-amido-PEG8-NHS ester

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## Compound of Interest

Compound Name: Mal-amido-PEG8-NHS ester

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## An In-depth Technical Guide to Mal-amido-PEG8-NHS Ester

For researchers, scientists, and drug development professionals, **Mal-amido-PEG8-NHS ester** is a high-purity, heterobifunctional crosslinker essential for the precise covalent conjugation of biomolecules. This guide provides core technical data, experimental protocols, and workflow visualizations for its application in bioconjugation, antibody-drug conjugate (ADC) synthesis, and Proteolysis Targeting Chimera (PROTAC) development.

## Core Properties and Specifications

**Mal-amido-PEG8-NHS ester** is a PEG derivative featuring a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer.<sup>[1][2][3]</sup> This structure allows for sequential or orthogonal conjugation to sulfhydryl and amine groups, respectively.<sup>[4][5]</sup> The PEG spacer enhances solubility in aqueous media, improves biocompatibility, and reduces steric hindrance between the conjugated molecules.<sup>[1][3][4][6]</sup>

### Quantitative Data Summary

The key specifications for **Mal-amido-PEG8-NHS ester** are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	689.71 g/mol	[1][2][4][7][8]
Molecular Formula	C30H47N3O15	[1][2][7]
CAS Number	756525-93-6	[1][2][4][7]
Purity	Typically ≥95%	[1][2][4]
Appearance	Viscous Liquid or Solid	[6]
Storage	Store at –20°C, dry and protected from light. Equilibrate to room temperature before opening to prevent moisture condensation.	[2][4][5]

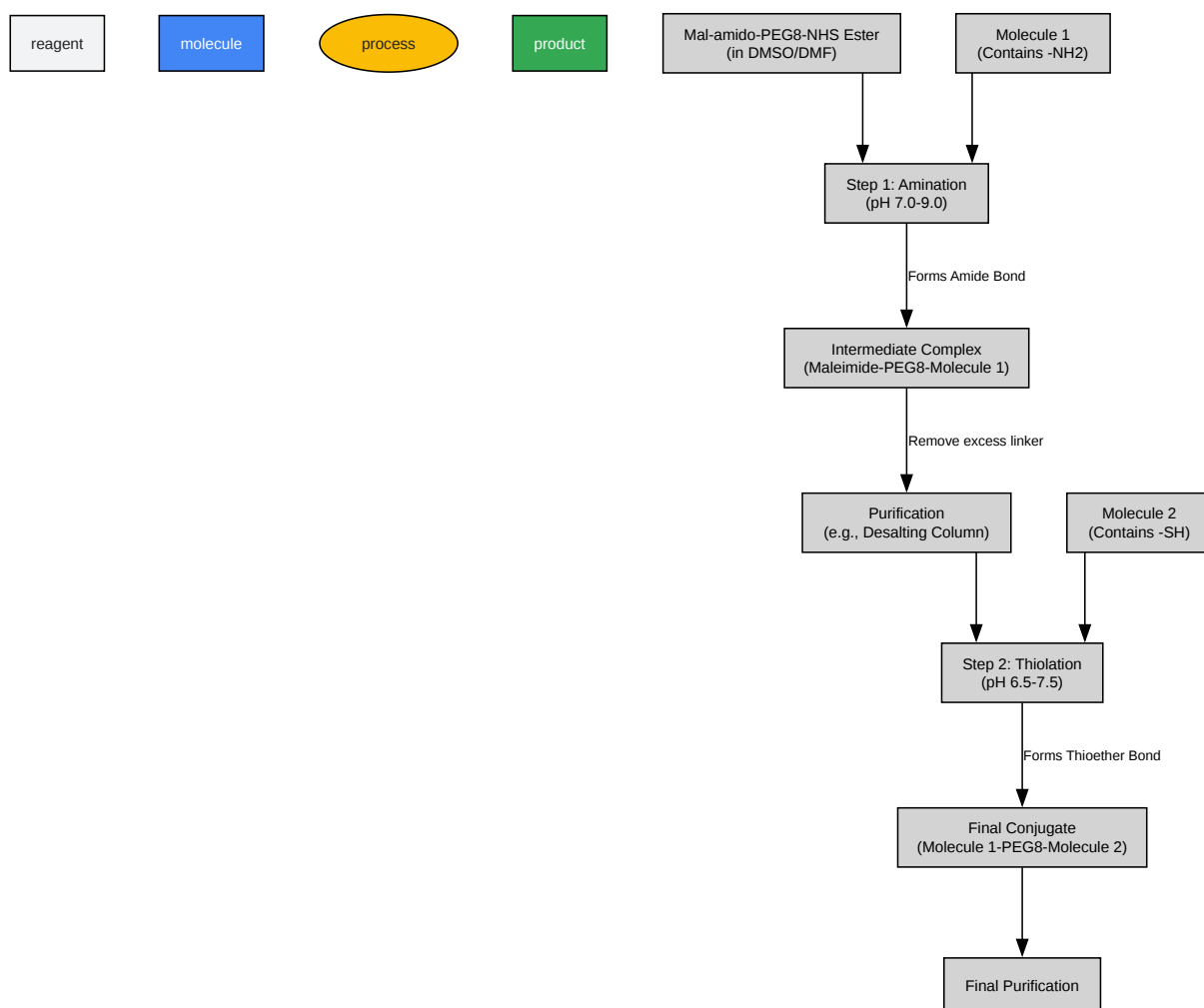
## Mechanism of Action and Reaction Scheme

The utility of **Mal-amido-PEG8-NHS ester** lies in its two reactive terminals:

- NHS Ester Group: Reacts with primary amines (-NH<sub>2</sub>) on proteins, peptides, or other molecules at a pH of 7-9 to form stable amide bonds.[5]
- Maleimide Group: Reacts specifically with sulfhydryl (thiol, -SH) groups at a pH of 6.5-7.5 to form a stable thioether bond.[5]

The hydrophilic PEG8 spacer physically separates the two biomolecules being linked, which is critical for maintaining their biological activity.

Below is a diagram illustrating the logical workflow for a typical bioconjugation reaction using this linker.



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General workflow for a two-step bioconjugation reaction.

# Experimental Protocol: Two-Step Protein-Protein Conjugation

This protocol provides a general methodology for conjugating an amine-containing protein (Protein-NH<sub>2</sub>) to a sulfhydryl-containing protein (Protein-SH). Empirical testing is required to optimize conditions for specific applications.[\[5\]](#)

## A. Material Preparation

- Crosslinker Stock Solution: **Mal-amido-PEG8-NHS esters** are not directly water-soluble.[\[5\]](#) Dissolve the required amount in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.
- Conjugation Buffer: Phosphate Buffered Saline (PBS) or similar buffer at pH 7.2-7.5. For the sulfhydryl-containing protein, consider adding 1-5 mM EDTA to the buffer to reduce disulfide bond formation.[\[5\]](#)
- Desalting Columns: Required to remove excess crosslinker and reaction byproducts after the first reaction step.[\[5\]](#)

## B. Procedure: Amine-Reactive Step

- Dissolve the amine-containing protein (Protein-NH<sub>2</sub>) in the Conjugation Buffer.
- Add the dissolved **Mal-amido-PEG8-NHS ester** to the protein solution. The molar ratio of linker to protein will depend on the number of available amines and the desired degree of labeling; a starting point is often a 10- to 20-fold molar excess of the linker.
- Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[\[5\]](#)
- Remove the excess, unreacted crosslinker from the protein solution using a desalting column equilibrated with the Conjugation Buffer.[\[5\]](#) The collected solution now contains the maleimide-activated protein intermediate.

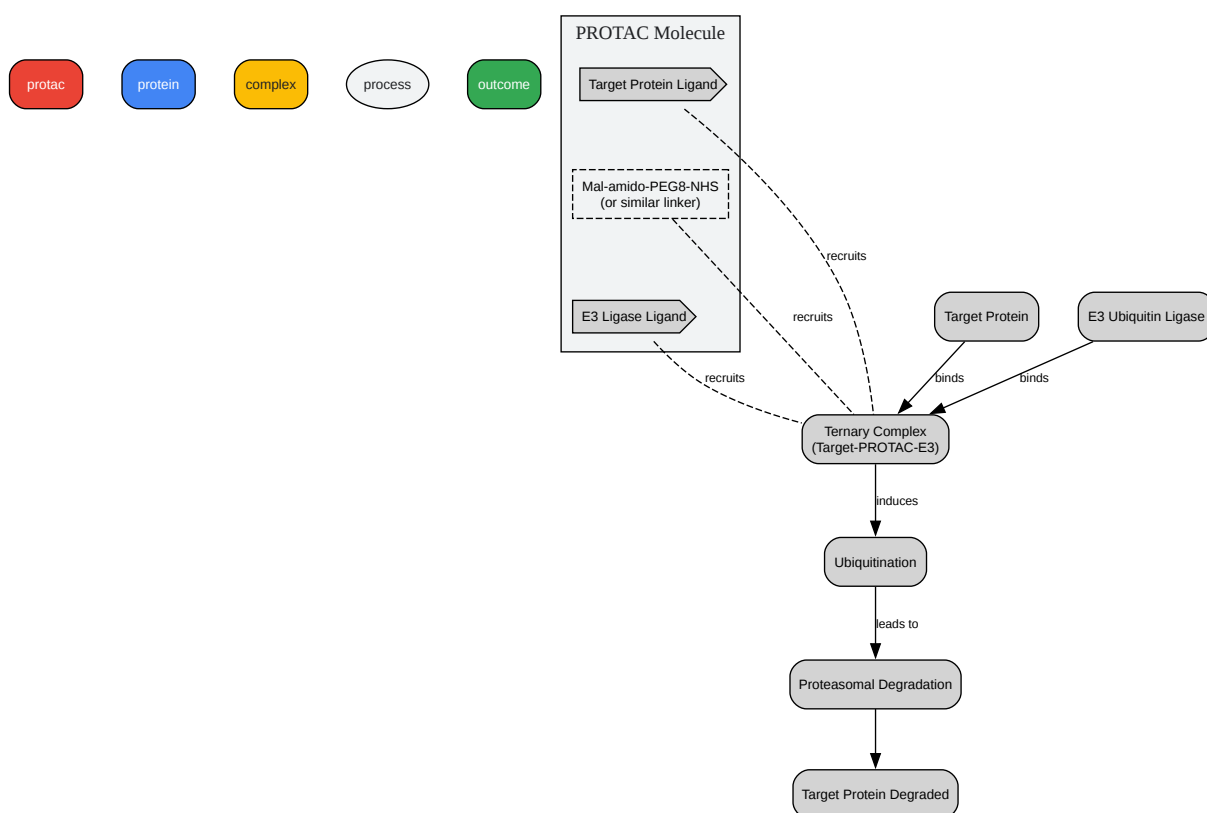
## C. Procedure: Sulfhydryl-Reactive Step

- Immediately combine the purified maleimide-activated protein from step B.4 with your sulfhydryl-containing protein (Protein-SH) in Conjugation Buffer.[5] The molar ratio should be consistent with the desired final product.
- Incubate the mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[5] The maleimide groups will react with the sulfhydryl groups to form stable thioether bonds.
- The final conjugate can be purified from unreacted components using methods such as size exclusion chromatography (SEC) or affinity chromatography.

## Application in PROTAC Development

**Mal-amido-PEG8-NHS ester** is widely used as a PEG-based linker in the synthesis of PROTACs.[8][9] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.  
[9]

The diagram below outlines the logical relationship in a PROTAC's mechanism of action.



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Mechanism of action for a PROTAC utilizing a flexible linker.

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